3-(2,5-Difluorophenyl)-2-oxopropanoic acid 3-(2,5-Difluorophenyl)-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18118408
InChI: InChI=1S/C9H6F2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)
SMILES:
Molecular Formula: C9H6F2O3
Molecular Weight: 200.14 g/mol

3-(2,5-Difluorophenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18118408

Molecular Formula: C9H6F2O3

Molecular Weight: 200.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Difluorophenyl)-2-oxopropanoic acid -

Specification

Molecular Formula C9H6F2O3
Molecular Weight 200.14 g/mol
IUPAC Name 3-(2,5-difluorophenyl)-2-oxopropanoic acid
Standard InChI InChI=1S/C9H6F2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)
Standard InChI Key ULZBRPLCDFOHES-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)CC(=O)C(=O)O)F

Introduction

3-(2,5-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by its unique structural features, including a difluorophenyl group and a propanoic acid backbone with a ketone functional group. This compound belongs to the class of α-keto acids, which are known for their role in various biochemical processes and synthetic applications. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 200.14 g/mol.

Synthesis Methods

The synthesis of 3-(2,5-Difluorophenyl)-2-oxopropanoic acid can be achieved through various methods, often involving the modification of existing aromatic compounds or the introduction of fluorine atoms into a phenyl ring. Industrial production may utilize optimized techniques such as continuous flow reactors to enhance yield and purity.

Biological Activity and Potential Applications

Preliminary studies suggest that 3-(2,5-Difluorophenyl)-2-oxopropanoic acid may interact with specific enzymes and receptors, potentially leading to therapeutic effects. Its derivatives have shown promise in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism and biosynthesis of various biomolecules.

Potential ApplicationDescription
Medicinal ChemistryBuilding block for pharmaceutical agents
Enzyme InhibitionInhibition of cytochrome P450 enzymes
Biological InteractionsInteraction with enzymes and receptors

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2,5-Difluorophenyl)-2-oxopropanoic acid, including 3-(2,4-Difluoroanilino)-3-oxopropanoic acid and 3-(3,4-Difluorophenyl)-2-oxopropanoic acid. These compounds differ in their fluorine substitution patterns and exhibit unique properties such as potential anti-inflammatory effects or applications in proteomics.

CompoundStructural FeaturesUnique Aspects
3-(2,4-Difluoroanilino)-3-oxopropanoic acidContains an aniline groupPotential anti-inflammatory properties
3-(3,4-Difluorophenyl)-2-oxopropanoic acidDiffers in fluorine substitutionInvestigated for proteomics applications
3-(2,6-Difluorophenyl)-2-oxopropanoic acidDifferent fluorine positioningEnhanced stability and reactivity

Research Findings and Future Directions

Research into 3-(2,5-Difluorophenyl)-2-oxopropanoic acid focuses on its interaction with biological targets using techniques such as molecular docking simulations and binding assays. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Further research is needed to fully explore its applications in pharmaceuticals and materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator